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molecular formula C11H6F3NO3S B8646563 5-Isothiazolecarboxylic acid, 4-hydroxy-3-(3-(trifluoromethyl)phenyl)- CAS No. 82424-19-9

5-Isothiazolecarboxylic acid, 4-hydroxy-3-(3-(trifluoromethyl)phenyl)-

Cat. No. B8646563
M. Wt: 289.23 g/mol
InChI Key: FORIQZLHSAYXLI-UHFFFAOYSA-N
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Patent
US05294630

Procedure details

3-(3-trifluoromethylphenyl)-4-hydroxyisothiazole-5-carboxylic acid, sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[C:5]([C:9]2[C:13](O)=[C:12]([C:15]([OH:17])=[O:16])[S:11][N:10]=2)[CH:6]=[CH:7][CH:8]=1.[Na]>>[F:19][C:2]([F:1])([F:18])[C:3]1[CH:4]=[C:5]([C:9]2[CH:13]=[C:12]([C:15]([OH:17])=[O:16])[S:11][N:10]=2)[CH:6]=[CH:7][CH:8]=1 |^1:19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C1=NSC(=C1O)C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1)C1=NSC(=C1)C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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